N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a complex chemical compound characterized by its unique structural composition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide involves several steps:
Cyclopropylation: : Starting with a cyclopropyl ketone, the cyclopropyl group is introduced.
Thiophene Incorporation: : The thiophen-2-yl group is integrated through a series of coupling reactions.
Formation of the 1,2,4-Triazole Ring: : Utilizing diazotization followed by cyclization under controlled temperatures and conditions.
Ethylation and Sulfonamidation: : Final steps involve adding the ethanesulfonamide group through ethylation and sulfonamidation reactions.
Industrial Production Methods
Industrial production scales up the above synthetic routes with optimization for yield and purity. Key focuses include:
Utilizing high-pressure reactors for efficient cyclization.
Employing continuous flow processes to manage the integration of volatile intermediates.
Strict control of reaction temperatures and pH to ensure the desired product without side reactions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound participates in:
Oxidation: : Undergoes oxidation with agents like KMnO4 to form sulfoxides and sulfones.
Reduction: : Reacts with reducing agents such as NaBH4 to yield reduced triazole derivatives.
Substitution: : Acts as a nucleophile in substitution reactions with halides.
Common Reagents and Conditions Used
Oxidation Reagents: : KMnO4, H2O2.
Reduction Reagents: : NaBH4, LiAlH4.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed from these Reactions
The primary products include:
Sulfoxides and Sulfones: from oxidation reactions.
Reduced triazoles: from reduction reactions.
Substituted triazoles: from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive molecule in enzymatic studies.
Medicine: : Explored for its therapeutic potential in drug development, particularly in anti-inflammatory and anticancer research.
Industry: : Applied in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : Binding to specific enzymes and receptors, inhibiting or modulating their activity.
Pathways: : Influencing signal transduction pathways, particularly those involving thiophene and triazole motifs.
Effects: : Resulting in altered cellular responses, including anti-inflammatory effects and cytotoxicity in cancer cells.
Comparison with Similar Compounds
Comparison
Compared to other cyclopropyl and thiophene-containing compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide stands out due to its unique triazole integration.
Similar Compounds
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide: : Featuring a pyridine ring instead of thiophene.
N-(2-(4-cyclopropyl-5-oxo-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide: : Incorporating a furan ring in place of thiophene.
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Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-2-22(19,20)14-7-8-16-13(18)17(10-5-6-10)12(15-16)11-4-3-9-21-11/h3-4,9-10,14H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGZDVAZFOXYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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